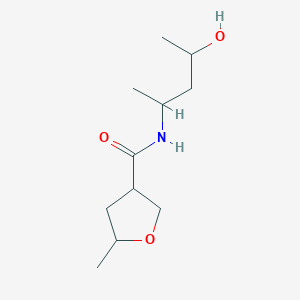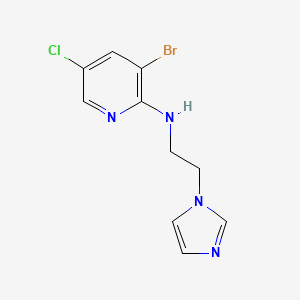![molecular formula C13H16FN B6645789 N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research industry due to its potential applications in the field of medicine. It belongs to the family of indazole-based synthetic cannabinoids and is a structural analog of the well-known compound, AM-2201. The purpose of
作用機序
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine exerts its effects by binding to the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes such as pain perception, mood, and appetite. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine also has an inhibitory effect on the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a treatment for anxiety and depression. N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological and behavioral effects of cannabinoid receptor activation. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to be stable in various storage conditions, making it a reliable compound for use in scientific research. However, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine is a relatively new compound, and its long-term effects on humans are not yet fully understood. Furthermore, the high potency of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine may pose challenges in accurately dosing and administering the compound in animal studies.
将来の方向性
There are several potential future directions for research on N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. One area of interest is the development of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the long-term effects of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine on humans, as well as its potential for abuse and addiction. Finally, there is a need for continued optimization of the synthesis method for N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine to increase yield and purity, making it more accessible for scientific research.
合成法
The synthesis of N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-fluoro-5-iodobenzonitrile, which is then reacted with 2-aminopropan-1-ol to produce N-(2-fluorophenyl)-2-hydroxypropanamide. This intermediate is then reacted with 1-bromo-3-butyn-2-ol to produce the final product, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine. The synthesis method has been optimized over time to increase the yield and purity of the compound, making it more accessible for scientific research.
科学的研究の応用
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has a wide range of potential applications in the field of medicine, including the treatment of chronic pain, anxiety, and depression. It has been shown to have high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite. Additionally, N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-3-4-9-15-11(2)10-12-7-5-6-8-13(12)14/h1,5-8,11,15H,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTBEHWQVJAFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)



![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)
